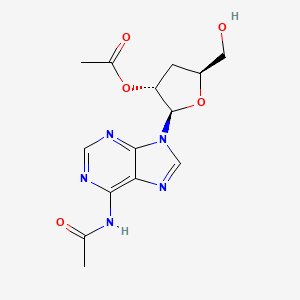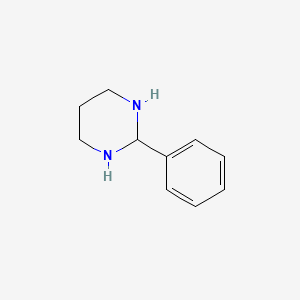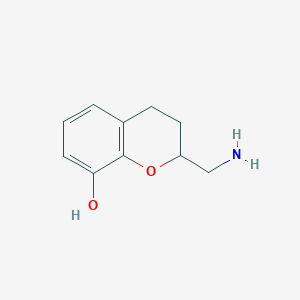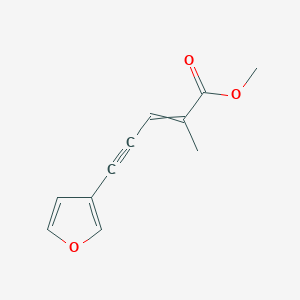![molecular formula C21H28O3 B12570462 2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane CAS No. 188534-86-3](/img/structure/B12570462.png)
2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxirane ring, which is a three-membered cyclic ether, attached to a naphthalene moiety substituted with an octyloxy group. The presence of the oxirane ring makes it highly reactive and useful in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane typically involves the reaction of 6-(octyloxy)naphthalen-2-ol with an epoxidizing agent. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction is usually carried out at a lower temperature (10–15 °C) to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hydrazine hydrate, phenyl hydrazine, and methyl hydrazine in ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include hydroxy pyrazoles and hydroxy oxazoles.
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use in drug development due to its reactivity and ability to form various bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it prone to nucleophilic attack. This leads to ring-opening reactions, forming various products depending on the nucleophile used. The compound’s biological activity may be attributed to its ability to interact with cellular nucleophiles, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-2-yl)oxirane: Similar structure but lacks the octyloxy group.
(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains additional substituents on the naphthalene ring.
Uniqueness
2-({[6-(Octyloxy)naphthalen-2-yl]oxy}methyl)oxirane is unique due to the presence of the octyloxy group, which can influence its solubility, reactivity, and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
188534-86-3 |
|---|---|
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[(6-octoxynaphthalen-2-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C21H28O3/c1-2-3-4-5-6-7-12-22-19-10-8-18-14-20(11-9-17(18)13-19)23-15-21-16-24-21/h8-11,13-14,21H,2-7,12,15-16H2,1H3 |
Clé InChI |
KDQKQDHSVBOJQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)

![2-[(Heptadec-4-yn-1-yl)oxy]oxane](/img/structure/B12570415.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
![2-Diazonio-1-methoxy-3-oxo-3-{[3-(trimethylsilyl)prop-2-yn-1-yl]oxy}prop-1-en-1-olate](/img/structure/B12570426.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)



![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
